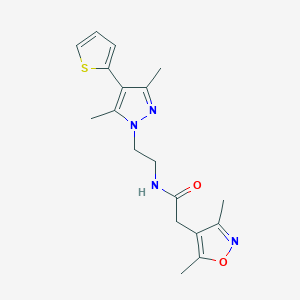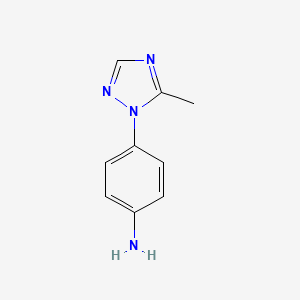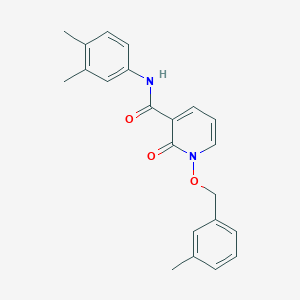![molecular formula C12H19FN2O B2543087 2-[Butyl-[(2-fluoropyridin-4-yl)methyl]amino]ethanol CAS No. 2138511-76-7](/img/structure/B2543087.png)
2-[Butyl-[(2-fluoropyridin-4-yl)methyl]amino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Butyl-[(2-fluoropyridin-4-yl)methyl]amino]ethanol, also known as BFE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BFE belongs to the class of β-adrenergic receptor agonists and has been found to exhibit significant pharmacological properties.
Mecanismo De Acción
2-[Butyl-[(2-fluoropyridin-4-yl)methyl]amino]ethanol acts as a β-adrenergic receptor agonist and binds to β-adrenergic receptors present in the lungs, heart, and blood vessels. This binding results in the activation of adenylate cyclase, which leads to the production of cyclic AMP. Cyclic AMP then activates protein kinase A, which regulates various physiological processes such as muscle relaxation, glycogenolysis, and lipolysis.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been shown to increase the production of cyclic AMP, which leads to the relaxation of smooth muscles in the lungs and blood vessels. This results in bronchodilation and vasodilation, respectively. This compound also increases the heart rate and cardiac output, which leads to an increase in blood flow and oxygen delivery to the tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[Butyl-[(2-fluoropyridin-4-yl)methyl]amino]ethanol has several advantages and limitations for lab experiments. One of the advantages is that it is a highly potent and selective β-adrenergic receptor agonist. This makes it an ideal tool for studying the physiological and biochemical effects of β-adrenergic receptor activation. However, one of the limitations is that it can exhibit off-target effects, which can complicate the interpretation of the results.
Direcciones Futuras
There are several future directions for the study of 2-[Butyl-[(2-fluoropyridin-4-yl)methyl]amino]ethanol. One of the directions is to study its potential use in the treatment of cardiovascular diseases, such as heart failure and hypertension. Another direction is to study its potential use in the treatment of respiratory disorders, such as chronic obstructive pulmonary disease (COPD). Additionally, further studies are needed to understand the mechanism of action of this compound and its effects on various physiological processes.
Métodos De Síntesis
The synthesis of 2-[Butyl-[(2-fluoropyridin-4-yl)methyl]amino]ethanol involves the reaction of 2-fluoropyridine-4-carboxaldehyde with butylamine in the presence of sodium triacetoxyborohydride. The reaction yields this compound in high yield and purity.
Aplicaciones Científicas De Investigación
2-[Butyl-[(2-fluoropyridin-4-yl)methyl]amino]ethanol has been extensively studied for its potential applications in various fields. It has been found to exhibit significant pharmacological properties, including bronchodilation, vasodilation, and cardiac stimulation. This compound has been used in the treatment of asthma and other respiratory disorders due to its bronchodilatory properties. It has also been studied for its potential use in the treatment of cardiovascular diseases, such as heart failure and hypertension.
Propiedades
IUPAC Name |
2-[butyl-[(2-fluoropyridin-4-yl)methyl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19FN2O/c1-2-3-6-15(7-8-16)10-11-4-5-14-12(13)9-11/h4-5,9,16H,2-3,6-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCCDAHENNSUAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCO)CC1=CC(=NC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[8-(3,4-Dimethylphenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-7-yl]-phenylmethanone](/img/structure/B2543005.png)

![3-(4-Chlorophenyl)-3-[(2-{[1-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B2543008.png)

![6-chloro-4-(2-fluorophenyl)-2-(2-methoxybenzyl)-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide](/img/structure/B2543011.png)
![N-(4-fluorobenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2543014.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2543018.png)
![2-(Sec-butoxy)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine](/img/structure/B2543019.png)
![9-bromo-6-butyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2543020.png)


![2-(2-fluorophenoxy)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2543026.png)
![3-Fluoro-4-[[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2543027.png)